

Structure-Activity Relationship of Dibenz[b,f]azepine-Based Antifolates: A Comparative Guide

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Compound of Interest

Compound Name: *Dibenz(b,f)azepine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dibenz[b,f]azepine-based antifolates, focusing on their structure-activity relationship (SAR) as inhibitors of dihydrofolate reductase (DHFR). The information presented is supported by experimental data to aid in the rational design of novel and selective antifolate agents.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of a series of 2,4-diamino-6-[[[(dibenz[b,f]azepin-5-yl)methyl]amino]pteridine analogues against DHFR from various species is summarized below. These compounds feature a dibenz[b,f]azepine moiety attached to a 2,4-diaminopteridine core, a classic pharmacophore for DHFR inhibition. The key structural variable in this series is the nature and position of substituents on the dibenz[b,f]azepine ring.

Compound	Substitution on Dibenz[b,f]azepine	pcDHFR IC50 (nM)[1][2]	tgDHFR IC50 (nM)[1][2]	maDHFR IC50 (nM)[1][2]	Rat DHFR IC50 (nM)[1][2]
PT684 (10)	2'-O-(CH2)3COOH	1.1	9.9	2.0	>1400
12	2'-O-CH2-(p-C6H4)-COOH	1.0	22	0.75	560
Piritrexim (PTX)	(Reference lipophilic inhibitor)	13	4.3	0.61	3.4
Trimethoprim (TMP)	(Reference selective inhibitor)	13,000	2,800	300	180,000

Abbreviations:

- pcDHFR: Pneumocystis carinii dihydrofolate reductase
- tgDHFR: Toxoplasma gondii dihydrofolate reductase
- maDHFR: Mycobacterium avium dihydrofolate reductase
- IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure-Activity Relationship (SAR) Analysis

The data reveals that the dibenz[b,f]azepine scaffold serves as a potent lipophilic substituent that can effectively occupy a hydrophobic pocket in the active site of DHFR. The key to achieving high potency and selectivity lies in the nature of the substituents on this tricyclic system.

A crucial finding is the significant enhancement of potency and selectivity by introducing a carboxylic acid-containing side chain at the 2'-position of the dibenz[b,f]azepine ring.[1][2] For instance, compound PT684, with a 3-carboxypropyl ether side chain, and compound 12, with a 4-carboxybenzyloxy side chain, are highly potent inhibitors of DHFR from opportunistic pathogens such as *P. carinii*, *T. gondii*, and *M. avium*, while showing significantly lower affinity for rat (and human) DHFR.[1][2] This selectivity is a critical attribute for developing drugs with a favorable therapeutic index.

The crystal structure of human DHFR in complex with PT684 reveals the structural basis for its potent inhibition.[3] The 2,4-diaminopteridine ring anchors the inhibitor in the active site through hydrogen bonding with key residues, a canonical interaction for this class of inhibitors. The dibenz[b,f]azepine moiety extends into a hydrophobic region of the active site. Interestingly, the terminal carboxylate of the side chain of PT684 does not directly interact with the conserved active site arginine (Arg70 in human DHFR). Instead, it is involved in a network of water-mediated hydrogen bonds.[3] This unique binding mode, differing from classical antifolates like methotrexate, provides a new avenue for designing selective inhibitors.

The larger active site volume of DHFR from pathogens like *P. carinii* compared to human DHFR is thought to better accommodate the bulky dibenz[b,f]azepine substituent and its flexible side chain, contributing to the observed selectivity.[3]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of compounds against DHFR. Specific concentrations and incubation times may need to be optimized for different DHFR enzymes and inhibitor potencies.

Principle: The activity of DHFR is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

- DHFR enzyme (from the desired species)

- Dihydrofolic acid (DHF)
- NADPH
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mg/mL BSA.
- Test compounds (dissolved in a suitable solvent, e.g., DMSO)
- 96-well UV-transparent microplates
- Microplate reader capable of kinetic measurements at 340 nm

Procedure:

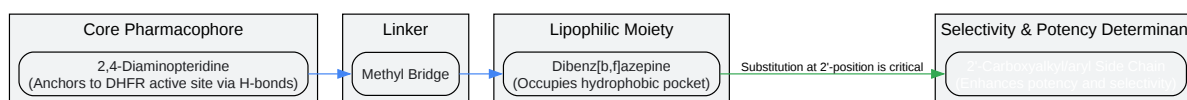
- Prepare Reagents:
 - Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer.
 - Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.
 - Prepare serial dilutions of the test compounds in the assay buffer.
- Assay Setup:
 - To each well of the microplate, add the following in order:
 - Assay Buffer
 - NADPH solution (final concentration typically 100 μ M)
 - Test compound solution or vehicle control (e.g., DMSO)
 - DHFR enzyme solution
 - Incubate the plate at room temperature for a pre-determined time (e.g., 5-10 minutes) to allow for inhibitor binding.
- Initiate Reaction:

- Start the enzymatic reaction by adding the DHF solution (final concentration typically 50 μ M).
- Kinetic Measurement:
 - Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
- Data Analysis:
 - Calculate the initial reaction velocity (rate of change of absorbance) for each well from the linear portion of the kinetic curve.
 - Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
 - Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Key Structure-Activity Relationships

The following diagram illustrates the key structural features of dibenz[b,f]azepine-based antifolates that influence their activity and selectivity.

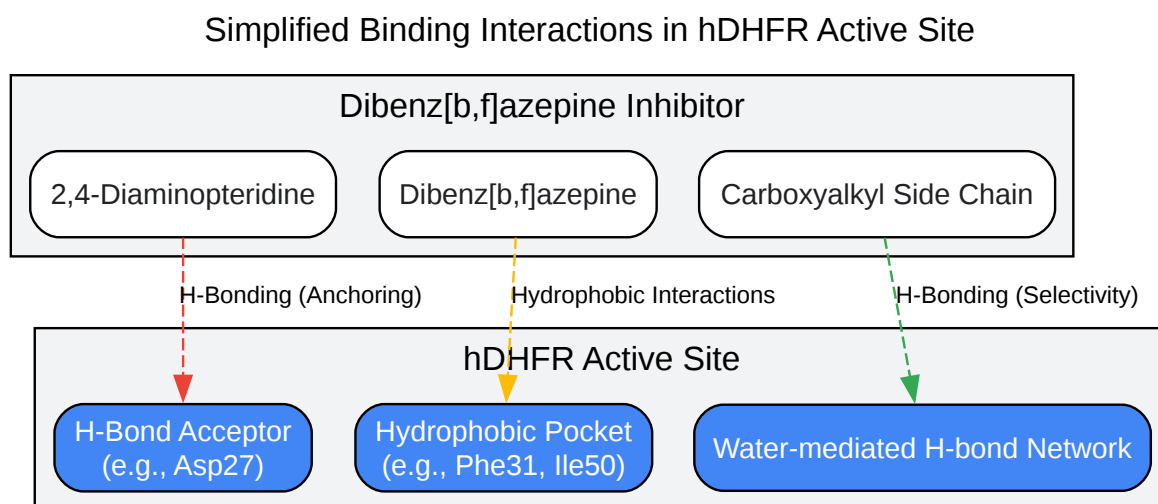


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Caption: Key pharmacophoric elements of dibenz[b,f]azepine-based DHFR inhibitors.

Simplified Binding Mode in Human DHFR

This diagram depicts a simplified representation of the key interactions between a dibenz[b,f]azepine-based antifolate and the active site of human dihydrofolate reductase, based on the crystal structure of the PT684-hDHFR complex.[3]



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Caption: Key interactions of dibenz[b,f]azepine antifolates in the hDHFR active site.

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- 3. Structural analysis of human dihydrofolate reductase as a binary complex with the potent and selective inhibitor 2,4-diamino-6-{2'-O-(3-carboxypropyl)oxydibenz[b,f]-azepin-5-

yl}methylpteridine reveals an unusual binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

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